molecular formula C18H21ClO3 B5177426 2-chloro-1-[3-(2-ethoxyphenoxy)propoxy]-4-methylbenzene CAS No. 6479-65-8

2-chloro-1-[3-(2-ethoxyphenoxy)propoxy]-4-methylbenzene

Cat. No. B5177426
CAS RN: 6479-65-8
M. Wt: 320.8 g/mol
InChI Key: AIXDIEOYVUVIJI-UHFFFAOYSA-N
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Description

2-chloro-1-[3-(2-ethoxyphenoxy)propoxy]-4-methylbenzene, also known as metoprolol, is a beta-blocker medication used to treat high blood pressure, chest pain, and heart failure. It is a selective beta-1 receptor antagonist that works by blocking the effects of adrenaline on the heart and blood vessels. Metoprolol is a widely used medication in clinical practice and has been extensively studied for its therapeutic effects.

Mechanism of Action

Metoprolol selectively blocks beta-1 adrenergic receptors in the heart, reducing the effects of adrenaline and decreasing heart rate and contractility. This results in a decrease in cardiac output and blood pressure, which can be beneficial in the treatment of hypertension and heart failure. Metoprolol also has anti-arrhythmic effects and can prevent the occurrence of ventricular arrhythmias in patients with heart failure.
Biochemical and Physiological Effects
Metoprolol has been shown to have a number of biochemical and physiological effects. It can reduce sympathetic nervous system activity, decrease renin release, and improve insulin sensitivity. In addition, 2-chloro-1-[3-(2-ethoxyphenoxy)propoxy]-4-methylbenzene can reduce oxidative stress and inflammation, which may contribute to its therapeutic effects in cardiovascular diseases.

Advantages and Limitations for Lab Experiments

Metoprolol has several advantages for use in laboratory experiments. It is a well-established medication with a known mechanism of action, making it a useful tool for investigating the role of beta-blockers in cardiovascular diseases. It is also relatively safe and well-tolerated, making it suitable for use in animal studies. However, 2-chloro-1-[3-(2-ethoxyphenoxy)propoxy]-4-methylbenzene has some limitations in laboratory experiments, including its selectivity for beta-1 receptors and its potential for off-target effects.

Future Directions

There are several future directions for research on 2-chloro-1-[3-(2-ethoxyphenoxy)propoxy]-4-methylbenzene. One area of interest is the use of 2-chloro-1-[3-(2-ethoxyphenoxy)propoxy]-4-methylbenzene in combination with other medications for the treatment of cardiovascular diseases. Another area of research is the investigation of the effects of 2-chloro-1-[3-(2-ethoxyphenoxy)propoxy]-4-methylbenzene on other physiological systems, such as the immune system and the gut microbiome. In addition, further studies are needed to explore the potential therapeutic effects of 2-chloro-1-[3-(2-ethoxyphenoxy)propoxy]-4-methylbenzene in other conditions, such as anxiety and migraine.

Synthesis Methods

Metoprolol can be synthesized through various methods, including the alkylation of 2-chloro-4-methylphenol with 3-(2-ethoxyphenoxy)propyl chloride, followed by reduction with lithium aluminum hydride. Another method involves the alkylation of 2-chloro-4-methylphenol with 3-(2-ethoxyphenoxy)propyl bromide, followed by reduction with sodium borohydride. Both methods have been reported to yield 2-chloro-1-[3-(2-ethoxyphenoxy)propoxy]-4-methylbenzene with high purity and yield.

Scientific Research Applications

Metoprolol has been extensively studied for its therapeutic effects on cardiovascular diseases, including hypertension, angina pectoris, and heart failure. It has also been studied for its effects on other conditions, such as migraine, anxiety, and hyperthyroidism. In addition, 2-chloro-1-[3-(2-ethoxyphenoxy)propoxy]-4-methylbenzene has been used in research to investigate the role of beta-blockers in the modulation of sympathetic nervous system activity and the pathophysiology of cardiovascular diseases.

properties

IUPAC Name

2-chloro-1-[3-(2-ethoxyphenoxy)propoxy]-4-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClO3/c1-3-20-17-7-4-5-8-18(17)22-12-6-11-21-16-10-9-14(2)13-15(16)19/h4-5,7-10,13H,3,6,11-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIXDIEOYVUVIJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OCCCOC2=C(C=C(C=C2)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70367778
Record name 2-chloro-1-[3-(2-ethoxyphenoxy)propoxy]-4-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70367778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6479-65-8
Record name 2-chloro-1-[3-(2-ethoxyphenoxy)propoxy]-4-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70367778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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